molecular formula C10H21N3O3 B11721814 tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate

Cat. No.: B11721814
M. Wt: 231.29 g/mol
InChI Key: FOCOPBKUZMDGDR-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate: is a chemical compound with the molecular formula C10H21N3O3 and a molecular weight of 231.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate amine derivative under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like palladium or other transition metals . Industrial production methods often scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-2-methylpropyl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCOPBKUZMDGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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